cis-11,14-Eicosadienoic acid ethyl ester

Description

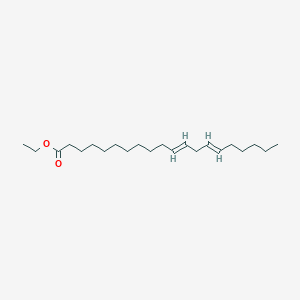

cis-11,14-Eicosadienoic acid ethyl ester (CAS 103213-62-3) is a polyunsaturated fatty acid ethyl ester (PUFA-EE) with two cis-configured double bonds at positions 11 and 14 on a 20-carbon chain. Its molecular formula is C₂₂H₄₀O₂ (molecular weight: 336.56 g/mol), and it is structurally characterized by an ethyl ester group, which enhances solubility in organic solvents compared to its free acid form . This compound is primarily used in membrane biology research to study the effects of unsaturated lipids on bilayer fluidity, phase behavior, and lipid-protein interactions. Its cis double bonds introduce kinks in the hydrocarbon chain, reducing packing efficiency and increasing membrane flexibility, making it critical for modeling cellular membrane dynamics .

Properties

Molecular Formula |

C22H40O2 |

|---|---|

Molecular Weight |

336.6 g/mol |

IUPAC Name |

ethyl (11E,14E)-icosa-11,14-dienoate |

InChI |

InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3/b9-8+,12-11+ |

InChI Key |

PYVCCFLKWCNDQZ-MVKOLZDDSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)OCC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

The synthesis of cis-11,14-eicosadienoic acid ethyl ester can be broadly categorized into the following approaches:

Direct Esterification from cis-11,14-Eicosadienoic Acid

The most straightforward method involves the esterification of cis-11,14-eicosadienoic acid with ethanol under acidic or catalytic conditions.

- Process:

- React cis-11,14-eicosadienoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

- The reaction is typically refluxed under controlled temperature to drive the esterification to completion.

- Water formed during the reaction is removed to shift equilibrium towards ester formation.

- Advantages:

- High specificity and yield.

- Relatively simple setup and reagents.

- Considerations:

- Requires pure starting fatty acid.

- Control of temperature and reaction time is critical to avoid isomerization or degradation of double bonds.

Chemical Synthesis from Linoleic Acid or Other Fatty Acid Precursors

- Starting Materials: Linoleic acid or other polyunsaturated fatty acids can be chemically modified to introduce the ethyl ester functionality and selectively position double bonds at carbons 11 and 14.

- Method:

- Multi-step organic synthesis involving protection/deprotection of functional groups, selective hydrogenation, and esterification steps.

- Use of reagents such as diazomethane for methylation or ethylation, and catalysts for double bond isomerization.

- Challenges:

Microbial Fermentation and Biotransformation

Certain microbial strains can metabolize fatty acid substrates to produce cis-11,14-eicosadienoic acid derivatives, which can then be esterified enzymatically or chemically.

-

- Use of genetically engineered bacteria or fungi capable of producing or modifying fatty acids.

- Enzymatic esterification using lipases to convert free acids to ethyl esters under mild conditions.

- Advantages:

- Environmentally friendly and potentially scalable.

- Can offer stereospecificity and mild reaction conditions preserving double bonds.

- Limitations:

Preparation Protocols and Formulation Data

Based on GlpBio's research product information, the preparation of this compound stock solutions and in vivo formulations involves careful solvent selection and handling to maintain compound integrity.

| Preparation Step | Details | Notes |

|---|---|---|

| Stock Solution Preparation | Dissolve 1 mg to 10 mg of compound in appropriate solvent volume to achieve 1 mM to 10 mM concentrations | Solvents include DMSO, ethanol, or dichloromethane |

| Solubility Enhancement | Heat tube to 37°C and sonicate in ultrasonic bath | Prevents precipitation and ensures clarity |

| Storage Conditions | Store at -80°C for up to 6 months or -20°C for 1 month | Avoid repeated freeze-thaw cycles |

| In Vivo Formulation | Prepare DMSO master liquid, sequentially add PEG300, Tween 80, and water or corn oil, mixing and clarifying at each step | Ensure clear solution before adding next solvent |

Stock Solution Preparation Table

| Amount of Compound | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 2.9713 | 0.5943 | 0.2971 |

| 5 mg | 14.8566 | 2.9713 | 1.4857 |

| 10 mg | 29.7131 | 5.9426 | 2.9713 |

Analytical and Purification Techniques

- Purification: Flash chromatography and solvent extraction are commonly used to purify the ester after synthesis or biotransformation.

- Characterization:

- Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight and purity.

- Nuclear magnetic resonance (NMR) spectroscopy (1H-NMR, COSY, NOESY) determines the position and configuration of double bonds.

- High-performance liquid chromatography (HPLC) with chiral columns assesses enantiomeric purity when relevant.

Research Findings on Preparation Efficiency and Purity

- Direct esterification methods yield high purity this compound with minimal isomerization when performed under controlled acidic reflux conditions.

- Microbial fermentation coupled with enzymatic esterification offers a green alternative but requires optimization for scale and yield.

- Chemical synthesis from linoleic acid derivatives is more complex but allows for tailored modifications of the fatty acid chain.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Direct Esterification | cis-11,14-Eicosadienoic acid | Acid-catalyzed reaction with ethanol | Simple, high yield | Requires pure acid, careful control |

| Chemical Synthesis | Linoleic acid or fatty acid precursors | Multi-step organic synthesis | Tailored modifications | Complex, lower overall yield |

| Microbial Fermentation | Fatty acids | Biotransformation, enzymatic esterification | Eco-friendly, stereospecific | Requires strain optimization |

Chemical Reactions Analysis

Types of Reactions

cis-11,14-Eicosadienoic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be hydrolyzed to form the corresponding acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

Major Products Formed

Oxidation: Epoxides or diols depending on the oxidizing agent used.

Reduction: The corresponding alcohol.

Substitution: cis-11,14-Eicosadienoic acid and ethanol.

Scientific Research Applications

Applications Overview

Cis-11,14-eicosadienoic acid ethyl ester has several notable applications:

-

Food Industry

- Flavoring Agent: Due to its unique fatty acid profile, it is used as a flavoring agent in various food products.

- Nutritional Supplement: It is investigated for its potential health benefits as a dietary supplement due to its unsaturated fatty acid content.

- Pharmaceuticals

-

Biochemical Research

- Cellular Processes: Unsaturated fatty acids like this compound are crucial in cellular processes such as membrane fluidity and signaling pathways.

Case Study 1: Nutritional Benefits

Research conducted by Lab Insights highlights the use of this compound as a dietary supplement that may improve lipid profiles and reduce inflammation markers in clinical settings.

Case Study 2: Pharmaceutical Research

A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory properties of this compound. The compound was shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic uses in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of cis-11,14-Eicosadienoic acid ethyl ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that play roles in inflammation and cell signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The methyl ester analogue, cis-11,14-eicosadienoic acid methyl ester (CAS 61012-46-2), shares the same double-bond positions but differs in the ester group (methyl vs. ethyl). Key differences include:

The ethyl group increases molecular weight and reduces volatility, making the ethyl ester more suitable for long-term experimental stability, while the methyl ester is often preferred in gas chromatography (GC) due to shorter retention times .

Comparison with Other Dienoic Acid Esters

Positional Isomers: C18:2 vs. C20:2

- Linoleic Acid Methyl Ester (C18:2n6c): A shorter-chain dienoic ester with double bonds at positions 9 and 12. It is a precursor for arachidonic acid and exhibits higher oxidative instability due to closer double-bond proximity. Retention time in GC: ~28–30 min .

- cis-11,14-Eicosadienoic Acid Esters (C20:2): Longer chain length (C20) confers higher melting points and distinct biological roles, such as modulating fungal hyphal growth . Retention time in GC: ~30–32 min for methyl ester .

Geometric Isomers: Cis vs. Trans

- cis-11,14-Ethyl Ester : Cis configuration disrupts lipid packing, enhancing membrane fluidity .

- trans-11,14-Ethyl Ester : Hypothetical trans isomers would exhibit straighter chains, leading to higher melting points and reduced membrane integration efficiency.

Comparison with Higher Unsaturated Esters

Trienoic Esters (C20:3)

- cis-8,11,14-Eicosatrienoic Acid Methyl Ester (C20:3n6): A precursor for prostaglandins, with an additional double bond at position 8. It shows higher oxidative susceptibility and distinct retention times in GC (~32–34 min) .

- cis-11,14,17-Eicosatrienoic Acid Methyl Ester (C20:3n3): An omega-3 fatty acid ester involved in anti-inflammatory pathways .

Tetraenoic Esters (C20:4)

- Arachidonic Acid Methyl Ester (C20:4n6): A key eicosanoid precursor with four double bonds. Its high unsaturation makes it prone to peroxidation, unlike the more stable C20:2 esters .

Analytical Differentiation via GC-MS

Retention times for C20:2 esters vary with ester group and double-bond positions:

| Compound | Retention Time (min) | Reference |

|---|---|---|

| cis-11,14-Eicosadienoic acid methyl ester | 30.00–32.16 | |

| cis-11-Eicosenoic acid methyl ester | 30.17–30.87 | |

| Methyl arachidate (C20:0) | 29.79–30.11 |

Ethyl esters generally elute later than methyl esters due to higher molecular weight .

Structural and Stereoisomeric Considerations

- Cis vs. Trans : Cis isomers dominate biological systems due to their role in maintaining membrane fluidity. Trans isomers, often industrial byproducts, are rarely studied .

- Ester Group Impact : Ethyl esters are more lipophilic than methyl esters, influencing their partitioning in lipid bilayers and organic phases .

Biological Activity

Cis-11,14-eicosadienoic acid ethyl ester, also known as (11Z,14Z)-ethyl icosa-11,14-dienoate, is an unsaturated fatty acid ester with a molecular formula of C22H40O2 and a molecular weight of 336.55 g/mol. This compound has garnered attention due to its potential biological activities and applications in various fields, including nutrition, pharmacology, and industrial chemistry.

This compound appears as a yellow liquid and is soluble in dichloromethane. The unique positioning of its double bonds at the 11th and 14th carbon atoms contributes to its distinct biological properties compared to other fatty acids. Below is a comparison table of similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Eicosanoic Acid (Arachidic Acid) | C20H40O2 | 316.51 | Saturated fatty acid; no double bonds |

| Cis-9-Octadecenoic Acid (Oleic Acid) | C18H34O2 | 282.46 | Monounsaturated; widely found in olive oil |

| Cis-11-Hexadecenoic Acid (Palmitoleic Acid) | C16H30O2 | 254.43 | Monounsaturated; found in fish oils |

| Linoleic Acid | C18H32O2 | 280.45 | Polyunsaturated; essential fatty acid |

Biological Activities

Research indicates that this compound may exhibit various biological activities, particularly in the following areas:

- Anti-inflammatory Effects : Unsaturated fatty acids are known to modulate inflammatory processes. Studies suggest that derivatives of unsaturated fatty acids can influence cytokine production and reduce inflammation markers.

- Antioxidant Properties : The compound may have antioxidant capabilities that help mitigate oxidative stress in cells. This property is crucial for protecting cellular integrity and preventing chronic diseases.

- Metabolic Regulation : Research has indicated that certain unsaturated fatty acids can activate peroxisome proliferator-activated receptors (PPARs), which play significant roles in lipid metabolism and energy homeostasis.

- Gut Health : Preliminary studies suggest that this compound may influence gut microbiota composition and functionality, contributing to improved gut health.

Case Studies

- Hydration Reactions : A study highlighted the ability of lactic acid bacteria to convert linoleic acid into hydroxy fatty acids through hydration reactions involving this compound as a substrate. This conversion is facilitated by specific enzymes present in gut microbiota, showcasing the compound's role in metabolic pathways .

- Food Chemistry : In food science applications, this compound has been studied for its impact on the formation of furan during the heating of food products. Research indicates that its presence affects the stability and safety of food formulations .

- Pharmacological Potential : The physiological functions of hydroxy derivatives formed from cis-11,14-eicosadienoic acid have been investigated for their potential therapeutic effects against conditions such as inflammatory bowel disease by modulating intestinal epithelial barrier function .

Q & A

Basic: What analytical methodologies are recommended for identifying and quantifying cis-11,14-eicosadienoic acid ethyl ester in lipid extracts?

Answer:

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the gold standard. Use polar capillary columns (e.g., CP-Wax 52 CB or equivalent) for separation, as these are validated for structurally similar unsaturated fatty acid esters like methyl esters . Calibrate with certified reference materials (CRMs) such as TraceCERT® FAME mixtures, which include analogous compounds (e.g., cis-11,14-eicosadienoic acid methyl ester at 200 µg/mL in dichloromethane) . For quantification, employ internal standards (e.g., methyl heneicosanoate) to correct for matrix effects and ensure reproducibility .

Basic: How can researchers optimize lipid extraction protocols to isolate this compound from biological tissues?

Answer:

The Bligh & Dyer method is widely used for total lipid extraction. Homogenize tissues in chloroform:methanol (2:1 v/v) to form a monophasic system, followed by phase separation with chloroform and water. The ethyl ester partitions into the chloroform layer, which can be purified via silica gel chromatography to remove phospholipids and non-lipid contaminants . For complex matrices (e.g., cardiac tissue), validate recovery rates using spiked samples, as oxidative degradation during extraction may alter ester profiles .

Advanced: What experimental designs address contradictions in reported bioactivity data for cis-11,14-eicosadienoic acid derivatives?

Answer:

Discrepancies often arise from differences in esterification (methyl vs. ethyl) or isomer purity. For in vivo studies:

- Use isomer-specific CRMs (e.g., ≥99% pure this compound) to eliminate batch variability .

- Control for enzymatic hydrolysis by including esterase inhibitors in tissue preparations .

- Pair lipidomic data with pathway analysis (e.g., KEGG lipid metabolism maps) to contextualize findings, as ethyl esters may interact with retinol or glycerolipid pathways differently than methyl esters .

Advanced: How do structural differences between ethyl and methyl esters impact membrane fluidity studies?

Answer:

Ethyl esters have a marginally longer alkyl chain than methyl esters, which may alter integration into lipid bilayers. In vitro assays using artificial membranes (e.g., DOPC liposomes) show that unsaturated ethyl esters like cis-11,14-eicosadienoate increase fluidity by ~15% compared to saturated analogs, measured via fluorescence anisotropy with diphenylhexatriene (DPH) probes. However, in vivo results may vary due to esterase activity converting ethyl esters to free acids .

Basic: What are the critical steps for synthesizing high-purity this compound?

Answer:

Substrate Preparation: Start with cis-11,14-eicosadienoic acid (≥98% purity, confirmed via GC-FID) .

Esterification: React the acid with excess ethanol (anhydrous) under acidic catalysis (e.g., H₂SO₄, 60°C, 6 hr).

Purification: Wash the product with sodium bicarbonate to remove residual acid, then fractionate via vacuum distillation or preparative GC. Validate purity using GC-MS with a DB-23 column (60 m × 0.25 mm ID), which resolves cis/trans isomers .

Advanced: How can researchers mitigate oxidative degradation of this compound during long-term storage?

Answer:

- Store under inert gas (argon) at −80°C in amber vials to prevent photo-oxidation.

- Add antioxidants (0.01% BHT or tocopherol) to lipid extracts, as ethyl esters are more oxidation-prone than methyl esters due to reduced volatility .

- Monitor degradation via periodic GC-MS analysis, tracking peaks for peroxidation byproducts (e.g., hydroperoxides at m/z 311) .

Advanced: What statistical approaches resolve confounding factors in multi-omics studies involving this compound?

Answer:

- Use orthogonal partial least squares-discriminant analysis (OPLS-DA) to distinguish lipidomic changes from batch effects or enzymatic hydrolysis artifacts .

- Correlate ethyl ester levels with transcriptomic data (e.g., FASN or ELOVL2 expression) to identify regulatory nodes in fatty acid elongation pathways .

- Apply false discovery rate (FDR) correction (q < 0.05) when analyzing large datasets to reduce Type I errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.